2-Benzoyl-succinic acid diethyl ester
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Overview
Description
2-Benzoyl-succinic acid diethyl ester is an organic compound with the molecular formula C14H16O5 It is a derivative of succinic acid, where two ethyl ester groups are attached to the succinic acid backbone, and a benzoyl group is attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzoyl-succinic acid diethyl ester can be synthesized through several methods. One common approach involves the esterification of succinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Another method involves the reaction of succinic anhydride with benzoyl chloride in the presence of a base such as pyridine, followed by esterification with ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-succinic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-succinic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used as a precursor in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-succinic acid diethyl ester involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of succinic acid and benzoyl derivatives. The benzoyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: A simpler ester of succinic acid without the benzoyl group.
Diethyl malonate: Another diester with similar reactivity but different structural features.
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
2-Benzoyl-succinic acid diethyl ester is unique due to the presence of both ester and benzoyl functional groups, which provide a combination of reactivity and structural features not found in simpler esters. This makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
10539-50-1 |
---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
diethyl 2-benzoylbutanedioate |
InChI |
InChI=1S/C15H18O5/c1-3-19-13(16)10-12(15(18)20-4-2)14(17)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
QNMQQXJHWZWNSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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